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molecular formula C11H12O2 B073159 3'-Allyl-4'-hydroxyacetophenone CAS No. 1132-05-4

3'-Allyl-4'-hydroxyacetophenone

Cat. No. B073159
M. Wt: 176.21 g/mol
InChI Key: XVTCWUFLNLZPEJ-UHFFFAOYSA-N
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Patent
US06291530B1

Procedure details

A solution of 4′-allyloxyacetophenone (6.0 g, 34.1 mmol) in 10 mL xylene is introduced into a thick walled pyrex tube, which is sealed with a teflon cap. After heating to 230° for 5 hours, the solution is cooled to 0°. The precipitated white solid is filtered and the solid is washed with cold toluene and hexane to yield 3′-allyl-4′-hydroxyacetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)C=C.[C:14]1(C)[C:15](C)=CC=C[CH:19]=1>>[CH2:15]([C:10]1[CH:9]=[C:8]([C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][C:5]=1[OH:4])[CH:14]=[CH2:19]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
After heating to 230° for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 0°
FILTRATION
Type
FILTRATION
Details
The precipitated white solid is filtered
WASH
Type
WASH
Details
the solid is washed with cold toluene and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(C=CC1O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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